molecular formula C7H3BrF3NO3 B1410237 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene CAS No. 1805525-46-5

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene

Cat. No.: B1410237
CAS No.: 1805525-46-5
M. Wt: 286 g/mol
InChI Key: FKYKUAVNGOZKAG-UHFFFAOYSA-N
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Description

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its unique chemical properties

Preparation Methods

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene can be synthesized through multiple methods. One common synthetic route involves the direct fluorination of nitrobenzene with trifluoromethane sulfonic acid. Another method includes the reaction of 1-bromo-4-fluoro-2-nitrobenzene with fluoride ion in dimethylformamide. These reactions typically require controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, this compound is highly reactive in nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups at the aromatic ring.

Scientific Research Applications

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene is valuable in several research fields:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine, fluorine, and nitro groups into aromatic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

1-Bromo-5-difluoromethoxy-4-fluoro-2-nitrobenzene can be compared with other similar compounds, such as:

    1-Bromo-4-difluoromethoxy-2-fluoro-5-nitrobenzene: This compound has a similar structure but differs in the position of the nitro group, which can affect its reactivity and applications.

    2-Bromo-1-fluoro-4-nitrobenzene: This compound lacks the difluoromethoxy group, making it less reactive in nucleophilic aromatic substitution reactions.

    4-Bromo-1-fluoro-2-nitrobenzene:

The uniqueness of this compound lies in its combination of bromine, fluorine, and nitro groups, which provide a balance of reactivity and stability, making it a versatile compound for various research applications.

Properties

IUPAC Name

1-bromo-5-(difluoromethoxy)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-6(15-7(10)11)4(9)2-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYKUAVNGOZKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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